molecular formula C21H23N3O4 B2875819 N-(3,5-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251585-39-3

N-(3,5-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2875819
CAS No.: 1251585-39-3
M. Wt: 381.432
InChI Key: YJQWBTRSFRDOTE-UHFFFAOYSA-N
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Description

This compound belongs to the 4-oxo-1,4-dihydronaphthyridine-3-carboxamide class, characterized by a bicyclic naphthyridine core substituted with a carboxamide group at position 3 and a propyl chain at position 1. The N3 position is functionalized with a 3,5-dimethoxyphenyl moiety, while a methyl group occupies position 7 of the naphthyridine ring.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-7-methyl-4-oxo-1-propyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-5-8-24-12-18(19(25)17-7-6-13(2)22-20(17)24)21(26)23-14-9-15(27-3)11-16(10-14)28-4/h6-7,9-12H,5,8H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQWBTRSFRDOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Pharmacological Implications of Structural Modifications

Solubility and Bioavailability

  • The 3,5-dimethoxyphenyl group in the target compound introduces polar methoxy groups, likely improving aqueous solubility compared to the highly lipophilic adamantyl group in Compound 67. However, this may reduce blood-brain barrier penetration.
  • The shorter propyl chain at position 1 may confer better metabolic stability than the pentyl chain, which is prone to oxidative degradation.

Target Binding and Selectivity

  • Methoxy Groups : The 3,5-dimethoxy substitution could engage in hydrogen bonding with enzymatic targets (e.g., kinase ATP-binding pockets), enhancing affinity.
  • Methyl at Position 7 : This substitution could restrict conformational flexibility, favoring interactions with rigid binding sites in targets like topoisomerases.

Crystallographic and Computational Analysis

Structural validation of such compounds relies on tools like SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of thermal ellipsoids . The WinGX suite facilitates integration of crystallographic data, enabling precise determination of substituent orientations and intermolecular interactions . For example, the 3,5-dimethoxyphenyl group’s orientation relative to the naphthyridine core could be visualized to assess steric effects.

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